Bis(dibutoxyphosphinothioyl) tetrasulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-azobis(2-methylpropionitrile) . This compound is a white crystalline powder that is widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose thermally to produce free radicals, which are essential in initiating the polymerization process.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through recrystallization or other suitable purification techniques to obtain the final crystalline powder.
Chemical Reactions Analysis
Types of Reactions: 2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition is a key step in various polymerization reactions.
Common Reagents and Conditions:
Thermal Decomposition: The compound decomposes at elevated temperatures (typically around 60-80°C) to produce nitrogen gas and free radicals.
Polymerization Reactions: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization of monomers such as , , and .
Major Products Formed:
Polymers: The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are various types of polymers, depending on the monomers used in the polymerization process.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, including plastics, resins, and elastomers.
Organic Synthesis: The compound is also used in various organic synthesis reactions to generate free radicals for different chemical transformations.
Biology and Medicine:
Drug Delivery Systems: Research has explored the use of polymers synthesized using 2,2’-azobis(2-methylpropionitrile) in drug delivery systems for controlled release of pharmaceuticals.
Biomaterials: The compound is used in the preparation of biomaterials for medical applications, such as tissue engineering and regenerative medicine.
Industry:
Manufacturing: It is used in the production of various industrial products, including adhesives, coatings, and sealants.
Textiles: The compound is employed in the textile industry for the production of synthetic fibers and fabrics.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to produce free radicals. These free radicals are highly reactive species that can initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The decomposition process can be represented as follows:
[ \text{(CH}_3\text{)C(N}_3\text{)}_2 \rightarrow 2 \text{(CH}_3\text{)C}^\bullet \text{(N}_2\text{)} ]
The free radicals generated in this process can react with monomers to form polymer chains through a series of propagation steps.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it produces. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at a different temperature and produces different radicals.
Azobisisobutyronitrile: Similar in structure but has different thermal decomposition properties.
Cumene Hydroperoxide: Used as a radical initiator but has different chemical properties and applications.
Each of these compounds has its own unique set of properties and applications, making 2,2’-azobis(2-methylpropionitrile) a valuable compound in specific contexts where its particular characteristics are advantageous.
Properties
CAS No. |
42169-95-9 |
---|---|
Molecular Formula |
C16H36O4P2S6 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
dibutoxy-(dibutoxyphosphinothioyltetrasulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36O4P2S6/c1-5-9-13-17-21(23,18-14-10-6-2)25-27-28-26-22(24,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
RGOHRBHYRDILJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(OCCCC)SSSSP(=S)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.